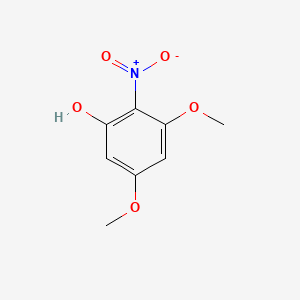

3,5-Dimethoxy-2-nitrophenol

Description

Significance of Nitrophenolic Compounds in Chemical Research

Nitrophenolic compounds, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a phenol (B47542) ring, are a class of organic molecules with considerable importance in various domains of chemical research. kajay-remedies.comkajay-remedies.com Their unique chemical structures, where the electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the acidity of the phenolic proton, make them versatile intermediates in organic synthesis. fiveable.me They serve as crucial building blocks for the production of a wide array of commercially significant products, including dyes, pigments, pharmaceuticals, and agrochemicals. kajay-remedies.comnih.gov

In the pharmaceutical industry, nitrophenol derivatives are instrumental in the synthesis of various drugs. chemiis.com In the agrochemical sector, they are used to develop crop protection agents. kajay-remedies.com Furthermore, the dye industry utilizes nitrophenols as intermediates for creating vibrant and stable pigments for textiles and other materials. kajay-remedies.com The reactivity endowed by the nitro group allows for a range of chemical transformations, making these compounds essential in constructing more complex molecules. fiveable.mechemiis.com Beyond their synthetic utility, nitrophenols are also subjects of environmental research due to their presence as pollutants and their role in atmospheric chemistry. mdpi.comrsc.org

Overview of Previous Research on Dimethoxyphenols and Nitroaromatics

Research into dimethoxyphenols, which feature two methoxy (B1213986) groups on a phenol ring, has explored their synthesis and reactivity. These compounds are often derived from natural sources, such as lignin, a complex polymer found in wood. mdpi.comscielo.org.za Synthetic methodologies for dimethoxyphenols include reactions like the Dakin reaction and various oxidation and rearrangement processes starting from substituted benzaldehydes or other precursors. chemicalbook.com The positions of the methoxy groups significantly influence the compound's chemical behavior, including its reactivity in electrophilic substitution and oxidation reactions. researchgate.net

Nitroaromatics, a broader class that includes nitrophenols, are characterized by a nitro group attached to an aromatic ring. Research in this area is extensive, covering their synthesis via nitration reactions, typically using a mixture of nitric and sulfuric acids. google.com The reactivity of nitroaromatics is dominated by the strong electron-withdrawing effect of the nitro group, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. fiveable.me The reduction of the nitro group to an amino group is a fundamental transformation, providing access to anilines, which are key intermediates in many industrial syntheses. The photochemistry of nitroaromatics is another active area of investigation, particularly their role in atmospheric processes and the formation of secondary organic aerosols. mdpi.comrsc.org

Scope and Objectives of Academic Inquiry on 3,5-Dimethoxy-2-nitrophenol

Academic inquiry into this compound has primarily focused on its role as a synthetic intermediate. A key research objective has been its synthesis and subsequent transformation into other valuable compounds. One documented synthetic route involves the nitration of 3,5-dimethoxyphenol (B141022).

A significant application of this compound is its use as a precursor for the synthesis of 2-amino-3,5-dimethoxyphenol (B152765). This transformation is typically achieved through the reduction of the nitro group. The resulting aminophenol derivative is a valuable building block in medicinal chemistry, with studies indicating that its derivatives exhibit notable biological activities. Therefore, the primary academic interest in this compound lies in its strategic position as an intermediate that enables the construction of more complex, functionalized molecules with potential applications in various fields of chemical science.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9NO5 |

| Molecular Weight | 199.165 g/mol |

| CAS Number | 16600-87-6 |

| MDL Number | MFCD18431365 |

| Linear Formula | (CH3O)2C6H2(NO2)OH |

| Source: sigmaaldrich.com |

Research Findings

The primary research finding related to this compound is its synthesis and utilization as a chemical intermediate. Academic studies describe its preparation via the nitration of 3,5-dimethoxyphenol. This process involves treating 3,5-dimethoxyphenol with a nitrating agent, such as a mixture of nitric and sulfuric acids, under controlled temperature conditions (e.g., 0–5°C).

Following its synthesis, this compound serves as a key precursor in the synthesis of 2-amino-3,5-dimethoxyphenol. The reduction of the nitro group in this compound to an amine is a critical step. This can be accomplished through methods such as catalytic hydrogenation using hydrogen gas over a Raney nickel catalyst or via catalytic transfer hydrogenation with agents like ammonium (B1175870) formate (B1220265) in ethanol (B145695). The resulting 2-amino-3,5-dimethoxyphenol is noted for its utility in medicinal chemistry research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO5 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

3,5-dimethoxy-2-nitrophenol |

InChI |

InChI=1S/C8H9NO5/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,10H,1-2H3 |

InChI Key |

RWJQMPCYEXKXIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dimethoxy 2 Nitrophenol

Regioselective Nitration Strategies

The introduction of a nitro group onto the 3,5-dimethoxyphenol (B141022) ring requires careful control to ensure substitution at the desired C-2 position. The electron-rich nature of the aromatic ring, activated by two methoxy (B1213986) groups and a hydroxyl group, makes it susceptible to substitution, but also to side reactions like oxidation and polysubstitution. uj.ac.za

Nitration of 3,5-Dimethoxyphenol using Classical Reagents

Classical nitration methods, typically employing a mixture of nitric acid and sulfuric acid, are often powerful enough for aromatic nitration. However, for highly activated substrates like phenols, these harsh conditions can lead to complex mixtures of ortho- and para-isomers, dinitrated products, and undesirable oxidation byproducts, resulting in the formation of tar-like substances. arkat-usa.org

An alternative classical approach involves the use of an inorganic nitrate (B79036) salt, such as sodium nitrate or potassium nitrate, in concentrated sulfuric acid. tandfonline.com This method has been applied to the nitration of 3,5-dimethoxyphenol (DMP). tandfonline.comgoogleapis.com The procedure typically involves dissolving the nitrate salt in chilled sulfuric acid (0-10 °C) before gradually adding the phenolic substrate while maintaining the low temperature to control the reaction's exothermicity and minimize side reactions. tandfonline.comgoogle.com While effective for producing nitrated derivatives, achieving high yields of the specific mono-nitro product, 3,5-dimethoxy-2-nitrophenol, can be challenging due to the strong activating nature of the precursor. tandfonline.com

Table 1: Classical Nitration of 3,5-Dimethoxyphenol

| Reagent System | Conditions | Key Observations |

|---|---|---|

| HNO₃/H₂SO₄ | Varies | Prone to complex mixtures and oxidative decomposition. arkat-usa.org |

Application of Mild Nitrating Agents (e.g., Nitronium Tetrafluoroborate)

To circumvent the issues associated with classical nitration, milder and more selective nitrating agents have been employed. Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is a notable example. Its use has been shown to largely overcome the problems of competitive oxidation reactions that are common when nitrating electron-rich aromatic compounds like 3,5-dimethoxyphenol. uj.ac.za The application of nitronium tetrafluoroborate allows for the successful mononitration of a variety of activated aromatic substrates. researchgate.net This reagent offers a cleaner reaction profile, often leading to higher yields of the desired product by avoiding the harsh acidic conditions of mixed acid nitrations. uj.ac.zadtic.mil

Table 2: Nitration using Nitronium Tetrafluoroborate

| Substrate | Nitrating Agent | Advantage |

|---|---|---|

| 3,5-Dimethoxyphenol | Nitronium tetrafluoroborate (NO₂BF₄) | Overcomes competitive oxidation reactions. uj.ac.za |

Cerium(IV) Ammonium (B1175870) Nitrate (CAN)-Mediated Nitration of Phenolic Precursors

Cerium(IV) ammonium nitrate (CAN) has emerged as a versatile and efficient reagent for the regioselective ortho-nitration of phenols. arkat-usa.orgorganic-chemistry.org Studies on substituted phenols demonstrate that CAN can facilitate rapid nitration at room temperature with high regioselectivity. arkat-usa.org

In a particularly relevant case, the nitration of 3-methoxyphenol (B1666288) using CAN was found to occur exclusively at the sterically hindered C-2 position, yielding 3-methoxy-2-nitrophenol (B2904787) with a high yield of 90%. arkat-usa.org This pronounced ortho-directing effect is attributed to the powerful mesomeric effect of the methoxy group, which strongly activates the adjacent hindered carbon atom for electrophilic attack. This principle suggests that CAN is a highly effective reagent for synthesizing this compound from its phenolic precursor, directing the nitro group to the desired position between the hydroxyl and a methoxy group. arkat-usa.org

Table 3: CAN-Mediated Nitration of a Phenolic Analogue

| Precursor | Reagent | Product | Yield | Rationale for Regioselectivity |

|---|

Isolation and Purification Techniques for Synthetic Intermediates

Following the synthesis, a systematic approach to isolation and purification is essential to obtain pure this compound.

Aqueous Workup Procedures

The initial step in isolating the product from the reaction mixture typically involves an aqueous workup. This process often begins by quenching the reaction, for example by pouring the mixture into ice water. This step dissipates heat and precipitates the crude organic product. youtube.com

Given that the product is a phenol (B47542), its solubility is pH-dependent. The phenolic proton can be removed in a basic aqueous solution, forming the more water-soluble phenolate (B1203915) ion. This property can be exploited during extraction. A typical workup might involve partitioning the product between an organic solvent and water. The organic phase, containing the desired nitrophenol, is then washed with water to remove residual acids and other water-soluble impurities. youtube.comcopernicus.org In some cases, treatment with decolorizing charcoal followed by filtration can be used to remove colored impurities. youtube.com The final isolation of the crude product is achieved by evaporating the organic solvent.

Recrystallization Methods

Recrystallization is a standard and effective method for purifying the crude solid product. The choice of solvent is crucial and is determined by the solubility characteristics of the compound—it should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For nitrophenols and related methoxylated aromatic compounds, lower alcohols are often suitable recrystallization solvents. For instance, a related compound, 4,5-dimethoxy-2-nitrobenzhydrol, has been successfully recrystallized from ethanol (B145695) to yield pure yellow needles. researchgate.net Similarly, methanol (B129727) has been used to crystallize other dimethoxy-substituted aromatics. gla.ac.uk This indicates that solvents like ethanol or methanol are strong candidates for the final purification of this compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Dimethoxyphenol |

| Nitric acid |

| Sulfuric acid |

| Sodium nitrate |

| Potassium nitrate |

| Nitronium tetrafluoroborate |

| Cerium(IV) ammonium nitrate |

| 3-Methoxyphenol |

| 3-Methoxy-2-nitrophenol |

| 4,5-dimethoxy-2-nitrobenzhydrol |

| Ethanol |

Comparative Analysis of Synthetic Routes: Yield and Selectivity

The synthesis of this compound predominantly involves the electrophilic nitration of the precursor, 3,5-dimethoxyphenol. google.comnih.gov The key challenge in this synthesis is achieving regioselectivity, as the starting material possesses multiple activated sites for electrophilic attack. The hydroxyl group is a potent ortho-, para-director, while the two methoxy groups also strongly direct to their own ortho and para positions. The desired product requires nitration to occur specifically at the C2 position, which is ortho to the hydroxyl group and situated between the two methoxy groups.

Several nitration methodologies have been developed for phenols and other activated aromatic compounds, each offering different balances of yield, selectivity, and operational simplicity. A comparative analysis of the most relevant methods applicable to the synthesis of this compound is presented below.

A significant factor in the nitration of 3,5-dimethoxyphenol is the directing influence of the substituents. The hydroxyl group strongly activates the ortho (C2, C6) and para (C4) positions. The methoxy groups at C3 and C5 further activate these same positions. Therefore, controlling the reaction to favor mono-nitration at the C2 position over the C4 position or preventing di- or tri-nitration is critical. google.comresearchgate.net

Cerium (IV) Ammonium Nitrate (CAN)

The use of cerium (IV) ammonium nitrate (CAN) in the presence of a mild base like sodium bicarbonate (NaHCO₃) has been reported as a highly effective method for the regioselective ortho-nitration of phenols. arkat-usa.org This method is notable for its high yields and exceptional selectivity for the position ortho to the phenolic hydroxyl group, even in the presence of other activating groups. For instance, the nitration of 3-methoxyphenol with CAN proceeds exclusively at the hindered C2 site, affording 3-methoxy-2-nitrophenol in a 90% yield. arkat-usa.org This strong preference for ortho-nitration is attributed to the mechanism involving the CAN reagent. arkat-usa.org Given this precedent, CAN represents a promising reagent for the selective synthesis of this compound from 3,5-dimethoxyphenol.

Mixed Acid (HNO₃/H₂SO₄)

Classical nitration using a mixture of concentrated nitric acid and sulfuric acid is a powerful and widely used method. However, these potent conditions often lead to a mixture of products, including ortho- and para-isomers, as well as dinitrated and polynitrated compounds, particularly with highly activated substrates like 3,5-dimethoxyphenol. google.comarkat-usa.org Patents describe the nitration of phloroglucinol (B13840) derivatives, including 3,5-dimethoxyphenol, using a nitrate salt and sulfuric acid, noting that mono-, di-, or tri-nitrated products can form depending on the stoichiometry. google.comgoogle.com While yields can range from 50% to 95%, achieving high selectivity for the mono-nitro product at the C2 position is challenging due to the harshness of the reaction. google.com

Alternative Nitrating Agents

Other reagents have been developed to achieve milder and more selective nitration of phenols.

tert-Butyl Nitrite : This reagent is presented as a safe and chemoselective agent for the mononitration of phenols. It shows a high preference for nitrating the ortho-position relative to the hydroxyl group and is effective in various solvents. nih.gov

Ammonium Nitrate (NH₄NO₃) and Potassium Bisulfate (KHSO₄) : This system provides another method for regioselective ortho-nitration of various phenols in good yields. dergipark.org.tr

Dilute Nitric Acid with Phase Transfer Catalysis : The use of dilute nitric acid in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under sonication has been shown to selectively produce o-nitrophenol. nih.gov This method offers a milder alternative to mixed acid, potentially improving selectivity.

The table below summarizes and compares these potential synthetic routes.

Interactive Data Table: Comparative Analysis of Nitration Methods for Activated Phenols

| Nitrating System | Precursor | Reagents & Conditions | Typical Yield | Selectivity | Reference(s) |

| Cerium (IV) Ammonium Nitrate | 3-Methoxyphenol | CAN, NaHCO₃, MeCN, Room Temp | 90% | Exclusive ortho-nitration (3-methoxy-2-nitrophenol) | arkat-usa.org |

| Mixed Acid / Nitrate Salt | 3,5-Dimethoxyphenol | Nitrate Salt, H₂SO₄, 0-27 °C | 50-95% | Forms mono-, di-, or tri-nitro products depending on stoichiometry. Low regioselectivity expected. | google.comgoogle.com |

| tert-Butyl Nitrite | Tyrosine Derivatives | t-BuONO, THF, Room Temp | ~93% (conversion) | High ortho-selectivity | nih.gov |

| Ammonium Nitrate System | 4-Bromo Phenol | NH₄NO₃, KHSO₄, Acetonitrile, Reflux | High | Regioselective ortho-nitration | dergipark.org.tr |

| Dilute Nitric Acid | Phenol | 6 wt% HNO₃, TBAB, Sonication | High | Selective for ortho-nitrophenol | nih.gov |

Based on the available data, methods employing reagents like Cerium (IV) Ammonium Nitrate appear most promising for the high-yield, regioselective synthesis of this compound. The demonstrated success of CAN in selectively nitrating the hindered ortho position of 3-methoxyphenol suggests it could overcome the electronic and steric challenges inherent in the nitration of 3,5-dimethoxyphenol. arkat-usa.org In contrast, traditional mixed acid nitration, while capable of high conversion, would likely require extensive purification to isolate the desired 2-nitro isomer from other products. google.com

Reactivity and Transformation Pathways of 3,5 Dimethoxy 2 Nitrophenol

Reduction of the Nitro Group

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, including 3,5-dimethoxy-2-nitrophenol. This reaction is crucial for the synthesis of corresponding anilines, which are valuable intermediates in various chemical industries. Several methods are available for this conversion, broadly categorized into catalytic hydrogenation and catalytic transfer hydrogenation.

| Catalyst | Hydrogen Source | General Conditions | Typical Product |

|---|---|---|---|

| Raney Nickel | H₂ gas | Elevated pressure and temperature | Aniline (B41778) derivative |

| Palladium on Carbon (Pd/C) | H₂ gas | Ambient or elevated pressure and temperature | Aniline derivative |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Ambient or elevated pressure and temperature | Aniline derivative |

Catalytic Transfer Hydrogenation Approaches (e.g., Ammonium (B1175870) Formate)

Catalytic transfer hydrogenation (CTH) offers a convenient alternative to using gaseous hydrogen. zenodo.org In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C). nih.gov Ammonium formate (B1220265) is a widely used and efficient hydrogen donor for the CTH of aromatic nitro compounds. nih.govgoogle.com The reaction is often carried out by refluxing the nitro compound with ammonium formate and a catalytic amount of Pd/C in a suitable solvent like methanol (B129727) or ethanol (B145695). google.com This method is known for its mild reaction conditions and high yields. utrgv.edu For example, a variety of aromatic nitro compounds have been successfully reduced to their corresponding amines in high yields using ammonium formate and 5% platinum on carbon. researchgate.net This approach has been shown to be selective, often leaving other reducible functional groups like halogens intact. researchgate.net

| Hydrogen Donor | Catalyst | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Ammonium Formate | Palladium on Carbon (Pd/C) | Typically refluxing in a solvent like methanol or ethanol | Mild conditions, high yields, avoids use of H₂ gas |

| Formic Acid | Platinum on Carbon (Pt/C) | Often requires a base like triethylamine | Effective, but may require additives |

| Hydrazine | Raney Nickel or Pd/C | Can be performed at room temperature | Potentially hazardous reagent |

Investigation of Nitro Group Reduction Mechanisms

The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates. The classical Haber-Lukashevich mechanism suggests the sequential formation of a nitroso and then a hydroxylamino intermediate before the final amine product is formed. orientjchem.org The specific mechanism can be influenced by the catalyst, the substrate, and the reaction conditions. orientjchem.orgresearchgate.net For instance, the hydrogenation process on palladium-containing polymers is thought to begin with the interaction of molecular hydrogen with the metal centers, followed by the interaction of the nitro compound with the activated hydrogen. orientjchem.orgresearchgate.net The resulting adduct is then further reduced. orientjchem.orgresearchgate.net In some biological or enzymatic reductions, the hydroxylamino derivative is the key intermediate which can then undergo further transformations. nih.gov The electronic properties of the substituents on the aromatic ring also play a role, with electron-withdrawing groups generally facilitating the reduction.

Further Derivatization Reactions at the Phenolic Hydroxyl or Methoxy (B1213986) Groups

The phenolic hydroxyl and methoxy groups of this compound offer sites for further chemical modifications. The hydroxyl group can undergo typical phenolic reactions such as etherification or esterification. Derivatization is a common technique used to modify the properties of a compound, for instance, to increase its volatility for gas chromatography analysis. researchgate.netresearchgate.net Silylation, the replacement of a labile hydrogen with a trimethylsilyl (B98337) group, is a widely used derivatization method for phenols. researchgate.net Reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. nih.gov The methoxy groups are generally less reactive but could potentially be cleaved under harsh conditions to yield the corresponding dihydroxy derivative.

Electrophilic and Nucleophilic Reactivity Considerations

The presence of the electron-withdrawing nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. smolecule.com The compound itself can act as a nucleophile through its phenolic oxygen, which can be deprotonated to form a more potent phenolate (B1203915) nucleophile. libretexts.org The nucleophilicity of the thiolate anion (RS⁻), the ionized form of a thiol (RSH), is significantly higher than its protonated form, illustrating the enhanced reactivity of deprotonated species. nih.gov

Proton Transfer Complex Formation

Phenolic compounds can form proton transfer (PT) complexes with proton acceptors (bases). pharmacophorejournal.commdpi.com This interaction involves the transfer of the acidic phenolic proton to the base, often resulting in the formation of a hydrogen-bonded ion pair. mdpi.comrsc.org The acidity of the phenol (B47542) and the basicity of the acceptor are key factors in the formation and stability of these complexes. pharmacophorejournal.com The electron-withdrawing nitro group in this compound increases the acidity of its phenolic proton compared to unsubstituted phenol. These PT complexes can often be detected and characterized by spectroscopic methods, such as UV-Vis spectroscopy, as the formation of the complex can lead to new absorption bands. pharmacophorejournal.commdpi.com The formation of such complexes is a fundamental process in many chemical and biological systems. escholarship.orgresearchgate.net

In-depth Spectroscopic Analysis of this compound Currently Unavailable in Publicly Accessible Research

A thorough investigation into the advanced spectroscopic characterization and analytical methodologies for the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite extensive searches for detailed research findings on its vibrational and nuclear magnetic resonance spectroscopy, specific experimental data for this particular compound remains elusive.

The intended scope of this article was to provide a comprehensive analysis based on the following outline:

Advanced Spectroscopic Characterization and Analytical Methodologies4.1. Vibrational Spectroscopy Applications4.1.1. Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis 4.1.2. Raman Spectroscopy for Molecular Structure Elucidation 4.1.3. Theoretical Vibrational Studies and Experimental Validation4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy4.2.1. Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment 4.2.2. Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

While spectroscopic data for related compounds, such as various nitrophenol and dimethoxyphenol isomers, are available, this information does not suffice to construct a scientifically accurate and detailed analysis strictly focused on 3,5-Dimethoxy-2-nitrophenol. The generation of thorough and informative content for each specified subsection, including data tables and detailed research findings, is contingent upon the availability of experimental data from the synthesis and characterization of this specific molecule.

Without access to peer-reviewed studies or spectral databases containing the FT-IR, Raman, ¹H NMR, and ¹³C NMR data for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until research containing the specific spectroscopic characterization of this compound becomes publicly accessible, a detailed article on this topic cannot be produced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Stereochemical and Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the detailed structural elucidation of this compound in solution. While standard one-dimensional ¹H and ¹³C NMR provide initial structural information, more sophisticated methods are required to probe its three-dimensional structure, including stereochemistry and conformational preferences.

For this compound, key conformational flexibility arises from the rotation of the two methoxy (B1213986) groups and the nitro group relative to the benzene ring. The spatial arrangement of these substituents influences the local electronic environment of the NMR-active nuclei, leading to distinct chemical shifts and coupling constants.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique that can be employed to determine the spatial proximity of protons. wordpress.com For this compound, a NOESY experiment would reveal through-space correlations between the protons of the methoxy groups and the aromatic proton. For instance, an observable NOE between a methoxy proton and the aromatic proton at the C4 position would indicate a conformation where that methoxy group is oriented towards the unsubstituted part of the ring. The relative intensities of NOE cross-peaks can provide insights into the time-averaged distances between protons, thus helping to establish the preferred conformation of the methoxy groups. wordpress.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is another 2D NMR technique that, similar to NOESY, detects through-space correlations. ROESY is particularly useful for molecules of intermediate size where the NOE enhancement might be close to zero. wordpress.com

In addition to experimental techniques, computational modeling, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and predict their NMR parameters. nih.gov By comparing the experimentally observed NMR data with the calculated values for various possible conformations, a more definitive picture of the dominant stereochemical and conformational state of this compound in solution can be established.

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is a fundamental analytical technique for confirming the molecular weight and elemental composition of this compound, as well as for its sensitive detection and quantification in various matrices.

Gas chromatography (GC) is an excellent technique for separating volatile compounds. However, underivatized nitrophenols can exhibit poor chromatographic behavior due to their polarity, which can lead to interactions with active sites in the GC system. researchgate.net To improve volatility and thermal stability, derivatization is often a necessary step prior to GC-MS analysis. nih.govoup.com

For this compound, the phenolic hydroxyl group is the primary site for derivatization. Common derivatization reactions for phenols include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov

Alkylation: This involves converting the hydroxyl group into an ether, for example, through methylation with diazomethane. researchgate.net

Acylation: This process forms an ester by reacting the hydroxyl group with an acylating agent.

The resulting derivatized this compound will be more volatile and less polar, leading to improved peak shape and sensitivity in GC-MS analysis. The mass spectrum of the derivatized compound will show a molecular ion corresponding to the modified structure, which aids in its identification.

Below is a table summarizing common derivatization approaches for phenolic compounds applicable to this compound.

| Derivatization Method | Reagent Example | Derivative Formed | Purpose |

| Silylation | BSTFA, MSTFA | Trimethylsilyl ether | Increases volatility and thermal stability |

| Alkylation | Diazomethane | Methyl ether | Increases volatility |

| Acylation | Acetic anhydride | Acetate ester | Increases volatility |

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound, particularly in complex matrices, without the need for derivatization. dphen1.com This method is well-suited for the analysis of polar compounds like nitrophenols. ykcs.ac.cn

In a typical UHPLC-MS/MS workflow, the sample is first separated on a reversed-phase UHPLC column. The effluent from the column is then introduced into the mass spectrometer. For this compound, electrospray ionization (ESI) in negative ion mode is often employed, as the phenolic proton can be easily lost to form a [M-H]⁻ ion. nih.gov

For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (e.g., the [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity, allowing for accurate quantification even at low concentrations. The selection of precursor and product ion transitions is specific to the analyte, minimizing interferences from other compounds in the sample.

The choice of ionization technique in mass spectrometry significantly influences the resulting mass spectrum and the type of information obtained.

Electron Ionization (EI) is a "hard" ionization technique commonly used in GC-MS. emory.edu In EI, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•). libretexts.orgchromatographyonline.com This process imparts significant excess energy to the molecular ion, leading to extensive fragmentation. libretexts.org The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, which can be compared to mass spectral libraries for identification. For this compound, characteristic fragments would likely arise from the loss of methyl groups (•CH₃), the nitro group (•NO₂), or other neutral losses from the aromatic ring. While the molecular ion may be observed, its abundance can be low for some compounds due to the high degree of fragmentation. azom.com

Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and often a more abundant protonated molecule [M+H]⁺ or other adduct ions. azom.com In CI, a reagent gas (such as methane or ammonia) is introduced into the ion source and ionized by the electron beam. These reagent gas ions then react with the analyte molecules through proton transfer or adduction, leading to ionization with less excess energy. azom.com For this compound, CI would be useful for confirming the molecular weight, as the [M+H]⁺ or related adduct ions are typically prominent in the spectrum. The choice between EI and CI depends on the analytical goal: EI is excellent for structural elucidation and library matching, while CI is preferred for molecular weight determination. azom.com

The table below compares the key features of Electron Ionization and Chemical Ionization for the analysis of this compound.

| Ionization Technique | Ionization Process | Fragmentation | Primary Use for this compound |

| Electron Ionization (EI) | High-energy electron bombardment | Extensive | Structural elucidation via fragmentation pattern, library matching |

| Chemical Ionization (CI) | Ion-molecule reactions with reagent gas | Minimal | Molecular weight determination, confirmation of molecular formula |

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule, which are influenced by its chemical environment.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* and n → π* transitions).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the benzene ring. The nitro group (a chromophore) and the methoxy and hydroxyl groups (auxochromes) all affect the electronic transitions. In general, nitrophenols exhibit absorption bands in the 200-400 nm range. The presence of the nitro group, in particular, tends to shift the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted phenol (B47542). docbrown.info

The pH of the solution can significantly impact the UV-Vis spectrum of this compound. In basic solutions, the phenolic proton is removed to form the phenolate (B1203915) anion. This deprotonation increases the electron-donating ability of the oxygen, leading to a further red shift in the absorption maximum. nih.govwikipedia.org This color change is a well-known property of many nitrophenols. wikipedia.org

The table below summarizes the expected effects of substituents and pH on the UV-Vis absorption spectrum of this compound.

| Condition | Expected Spectral Change | Reason |

| Presence of -NO₂, -OCH₃, -OH groups | Bathochromic shift compared to benzene | Extension of the conjugated π-system and presence of auxochromes |

| Basic pH (deprotonation of -OH) | Further bathochromic (red) shift | Increased electron-donating character of the resulting phenolate ion |

| Acidic/Neutral pH | Absorption at shorter wavelengths | Protonated hydroxyl group is a weaker electron donor than the phenolate |

Femtosecond Transient Absorption (fs-TA) Spectroscopy for Electronic Dynamics

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful technique used to investigate the ultrafast electronic dynamics of molecules following photoexcitation. researchgate.net This method employs a "pump-probe" approach. An ultrashort "pump" laser pulse excites the sample to a higher electronic state, and a time-delayed, broadband "probe" pulse monitors the changes in absorption as the molecule relaxes. researchgate.net By varying the delay time between the pump and probe pulses, it is possible to track the formation and decay of transient species, such as excited states and intermediates, on a femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. nih.govacs.org

For a compound like this compound, fs-TA spectroscopy can provide critical insights into its photophysical and photochemical pathways. Studies on similar nitroaromatic compounds reveal complex dynamics following UV light absorption. nih.govacs.org Upon excitation, the molecule can undergo several processes, including:

Internal Conversion (IC): Rapid relaxation from higher excited singlet states to the lowest excited singlet state (S₁). nih.gov

Intersystem Crossing (ISC): Transition from a singlet excited state to a triplet excited state. nih.govacs.org

Excited-State Intramolecular Proton Transfer (ESIPT): In nitrophenols, the acidic phenolic proton can be transferred to the nitro group in the excited state, forming an aci-nitro isomer. semanticscholar.org

Solvent Relaxation: Reorientation of solvent molecules around the excited molecule.

By analyzing the transient absorption spectra at different time delays, researchers can determine the time constants for these processes. For instance, the decay of the S₁ state and the rise of triplet state absorption bands can be kinetically resolved, providing a detailed map of the molecule's de-excitation channels. nih.govacs.org This information is crucial for understanding the compound's photoreactivity and potential applications in areas like photoremovable protecting groups. nih.gov

| Dynamic Process | Typical Timescale | Spectroscopic Signature |

| Internal Conversion (IC) | < 1 ps | Rapid changes in transient absorption bands. |

| Intersystem Crossing (ISC) | 1 - 100 ps | Decay of singlet state signals and rise of triplet state signals. nih.govacs.org |

| Proton Transfer (ESIPT) | ps to ns | Appearance of new absorption bands corresponding to the aci-nitro intermediate. semanticscholar.org |

| Solvent Relaxation | ps | Spectral shifts (red or blue) of transient absorption bands over time. |

Femtosecond Stimulated Raman Spectroscopy (FSRS) for Vibrational Structures

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a nonlinear spectroscopic technique that provides high-resolution vibrational spectra of transient molecular structures with ultrafast time resolution. nih.gov It complements fs-TA by offering structural information instead of just electronic transitions. hhu.de The FSRS setup involves three laser pulses: a femtosecond actinic pump to initiate a photoreaction, followed by a time-delayed pair of pulses—a narrow-bandwidth picosecond Raman pump and a broadband femtosecond probe—to generate the Raman spectrum. nih.govntu.edu.sg This allows for the capture of "snapshots" of the complete vibrational spectrum of a molecule as it evolves during a chemical reaction. msu.edu

In the context of this compound, FSRS would be invaluable for elucidating the structural changes that accompany the electronic dynamics observed with fs-TA. Following photoexcitation, changes in the vibrational frequencies of specific functional groups can be monitored. Key applications would include:

Tracking Structural Evolution: Observing shifts in the vibrational modes of the nitro group (–NO₂), methoxy groups (–OCH₃), and the phenolic C–O bond as the molecule transitions between electronic states.

Identifying Intermediates: The formation of transient species, such as the aci-nitro intermediate from ESIPT, would exhibit a distinct vibrational signature, allowing for its unambiguous identification. hhu.de

Monitoring Wavepacket Dynamics: FSRS can track the real-time motion of atoms within the molecule as it moves along the excited-state potential energy surface. nih.gov

The high spectral and temporal resolution of FSRS makes it a superior tool for mapping out reactive pathways and understanding the interplay between electronic and nuclear motion in photochemistry. nih.govnih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Information Gained from FSRS |

| Symmetric –NO₂ Stretch | ~1350 | Changes indicate altered electronic character of the nitro group. |

| Asymmetric –NO₂ Stretch | ~1530 | Sensitive to hydrogen bonding and excited-state dynamics. |

| Phenolic C–O Stretch | ~1250 | Frequency shifts can signal protonation state changes (deprotonation or ESIPT). |

| Aromatic Ring Modes | 1400 - 1600 | Changes in these modes reflect redistribution of electron density in the excited state. |

Solid-State Characterization Techniques

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary non-destructive technique for determining the atomic and molecular structure of a crystal. malvernpanalytical.com When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interference. By analyzing the angles and intensities of these diffracted beams, one can deduce the crystal's unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice. malvernpanalytical.com

For this compound, a single-crystal XRD analysis would provide definitive information on its three-dimensional structure in the solid state. This includes precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the nitro group of an adjacent molecule, as well as potential π–π stacking interactions between aromatic rings. researchgate.net This information is fundamental to understanding the material's physical properties, such as melting point, solubility, and stability. While specific data for this compound is not available, an analysis of the related isomer, 2-Methoxy-3-nitrophenol, reveals the type of detailed structural parameters that can be obtained. researchgate.net

Table of Crystallographic Data for the Isomer 2-Methoxy-3-nitrophenol researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇NO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.9581 (2) |

| b (Å) | 13.1337 (6) |

| c (Å) | 4.0110 (7) |

| Volume (ų) | 735.30 (13) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. wikipedia.orgnottingham.ac.ukbnl.gov The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. carleton.edu The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. Since each element has a unique set of binding energies, XPS can identify the elements present on the surface. wikipedia.org

For this compound, XPS would be used to:

Confirm Elemental Composition: Verify the presence of Carbon (C), Nitrogen (N), and Oxygen (O) on the sample surface and determine their relative atomic concentrations.

Determine Chemical States: High-resolution scans of individual elemental peaks can resolve small shifts in binding energy caused by the local chemical environment. For example, the O 1s signal could be deconvoluted into separate peaks corresponding to the different oxygen environments: the nitro group (O–N=O), the methoxy groups (C–O–C), and the phenolic hydroxyl group (C–O–H). nottingham.ac.uk Similarly, the C 1s signal could distinguish between carbons bonded to oxygen, nitrogen, or other carbons. This provides powerful insight into the molecular structure and bonding at the surface. carleton.edu

Hypothetical XPS Data for this compound

| Element | Orbital | Expected Binding Energy (eV) | Chemical State Information |

|---|---|---|---|

| C | 1s | ~284.8 | C-C/C-H (Reference) |

| C | 1s | ~286.5 | C-O (Methoxy/Phenol) |

| O | 1s | ~532.5 | C-O-H (Phenol) / C-O-C (Methoxy) |

| O | 1s | ~534.0 | O-N=O (Nitro) |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This measurement provides information about the thermal stability of a material and its composition by observing mass loss events corresponding to processes like decomposition, sublimation, or desorption.

A TGA analysis of this compound would yield a thermogram, a plot of mass versus temperature. From this plot, key parameters can be determined:

Decomposition Temperature: The temperature at which the compound begins to degrade. This is a critical indicator of its thermal stability.

Decomposition Profile: The thermogram may show single or multiple steps of mass loss, indicating a complex decomposition pathway. The percentage of mass lost at each step can be correlated with the loss of specific molecular fragments.

Residue Analysis: The amount of residual mass left at the end of the experiment provides information about the final decomposition products.

This data is essential for determining the safe handling and processing temperatures for the compound and for understanding its stability under thermal stress. While specific TGA data for this compound is not present in the search results, studies on related dimethoxyphenol isomers provide insights into their thermal properties. researchgate.net

Illustrative TGA Data Profile

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 25 - 200 | < 1% | Loss of adsorbed moisture/solvent. |

| 200 - 350 | ~55% | Onset of major thermal decomposition; loss of nitro and methoxy groups. |

| > 350 | ~40% | Further degradation of the aromatic ring structure. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. nextagen.in It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is widely employed to determine the thermal stability, purity, and phase transitions of chemical compounds. bcluae.com Although specific DSC data for this compound is not extensively detailed in publicly available literature, the technique provides critical insights into the behavior of nitroaromatic compounds. researchgate.net

The analysis involves placing a small amount of the sample in a crucible and heating it at a controlled rate alongside an empty reference crucible. acs.org The instrument records the energy required to maintain both the sample and the reference at the same temperature. wikipedia.org Thermal events such as melting, crystallization, and decomposition are detected as endothermic or exothermic peaks in the DSC thermogram. acs.org

For a compound like this compound, a DSC analysis would reveal key thermal transition points. The melting point would appear as an endothermic peak, where the sharpness of the peak can be an indicator of the sample's purity. A broad melting peak might suggest the presence of impurities. Following the melting, if the compound is heated to a sufficiently high temperature, an exothermic event may be observed, indicating decomposition. researchgate.net The onset temperature of this exotherm provides valuable information about the thermal stability of the molecule. acs.org For many nitro-based compounds, the decomposition can be a high-energy event. researchgate.net

The data obtained from a DSC analysis of this compound would be crucial for understanding its thermal hazards and for establishing safe handling and storage conditions. researchgate.netacs.org The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, and the enthalpy of decomposition (ΔHdecomp), from the decomposition peak, provide quantitative data on the energy changes associated with these transitions.

Below is an interactive table summarizing the key parameters that would be obtained from a DSC analysis of this compound and their significance.

| Thermal Parameter | Symbol | Unit | Significance |

| Onset Melting Temperature | Tonset | °C | The temperature at which melting begins. |

| Peak Melting Temperature | Tm | °C | The temperature at which the melting rate is maximal; often reported as the melting point. |

| Enthalpy of Fusion | ΔHfus | J/g or kJ/mol | The amount of energy required to melt the sample; related to the degree of crystallinity. |

| Onset Decomposition Temperature | Td,onset | °C | The temperature at which decomposition begins, indicating the start of thermal instability. |

| Peak Decomposition Temperature | Td,peak | °C | The temperature at which the decomposition rate is maximal. |

| Enthalpy of Decomposition | ΔHdecomp | J/g or kJ/mol | The total energy released during decomposition; a measure of the compound's energetic potential. |

Computational and Theoretical Studies on 3,5 Dimethoxy 2 Nitrophenol

Reactivity Descriptors and Fukui Functions

DFT-based reactivity descriptors are conceptual tools used to predict and rationalize the chemical behavior of molecules. These descriptors are calculated from the changes in energy or electron density as the number of electrons in the system changes.

Chemical hardness (η) and its inverse, chemical softness (S), are global reactivity descriptors that quantify the resistance of a molecule to a change in its electron distribution. Hardness is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft." Hard molecules are less reactive and less polarizable, whereas soft molecules are more reactive and more polarizable. These descriptors are valuable for predicting the outcomes of chemical reactions based on the Hard and Soft Acids and Bases (HSAB) principle, which states that hard acids prefer to react with hard bases, and soft acids with soft bases.

The electrophilicity index (ω) is a measure of a molecule's ability to act as an electrophile, or electron acceptor. It quantifies the stabilization in energy when a system acquires additional electronic charge from its environment. A high electrophilicity index indicates a strong electrophile. This index is calculated from the electronic chemical potential and chemical hardness. For aromatic compounds, the presence of electron-withdrawing groups, such as the nitro group in 3,5-Dimethoxy-2-nitrophenol, is expected to increase the electrophilicity index, making the molecule a better electron acceptor. Local variants of this index, often derived from Fukui functions, can be used to predict the most electrophilic sites within the molecule, indicating where a nucleophilic attack is most likely to occur.

Table 2: Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Chemical Significance |

|---|---|---|---|

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron configuration. Related to stability. |

| Chemical Softness | S | 1 / η | Reciprocal of hardness. Indicates higher reactivity. |

| Electrophilicity Index | ω | μ² / (2η) | Propensity of a species to accept electrons. |

Where I is the ionization potential, A is the electron affinity, and μ is the electronic chemical potential.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that complement experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in the structural elucidation and characterization of the molecule.

Theoretical NMR chemical shifts can be calculated using methods such as Density Functional Theory (DFT). By calculating the magnetic shielding tensors, the chemical shifts for ¹H and ¹³C atoms can be predicted. These predictions can help in the assignment of experimental NMR signals and provide a deeper understanding of the electronic environment of the different nuclei within the molecule.

Infrared spectroscopy is a key technique for identifying functional groups. Computational methods can predict the vibrational frequencies and intensities of this compound. These theoretical IR spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of organic molecules. For this compound, these calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.5-7.5, Methoxy (B1213986) Protons: 3.8-4.0 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-160, Methoxy Carbons: 55-60 |

| IR | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3400, C-H (aromatic) stretch: ~3100, NO₂ stretch (asymmetric): ~1550, NO₂ stretch (symmetric): ~1350, C-O stretch: ~1200 |

Note: The values in this table are illustrative and based on typical ranges for similar aromatic nitro compounds. Actual computational results may vary depending on the level of theory and basis set used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational dynamics, solvation effects, and interactions with other molecules.

By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly relevant for understanding the flexibility of the methoxy groups and the potential for intramolecular hydrogen bonding.

Furthermore, MD simulations can be used to study the solvation of this compound in different solvents. By explicitly including solvent molecules in the simulation, it is possible to investigate the structure of the solvation shell and the dynamics of solvent-solute interactions. This information is crucial for understanding the solubility and reactivity of the compound in different environments.

Quantitative Structure-Reactivity/Activity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSTR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. These models are widely used in drug discovery and environmental science.

Development of Quantum Chemical Descriptors

The development of QSAR/QSTR models for this compound would begin with the calculation of a set of molecular descriptors. Quantum chemical calculations are a powerful source of such descriptors. These descriptors quantify various aspects of the molecule's electronic and geometric structure.

Prediction of Chemical Behavior based on Structural Parameters

Once a set of descriptors has been calculated for this compound and a series of related compounds with known activities or reactivities, a QSAR/QSTR model can be developed using statistical methods such as multiple linear regression or machine learning algorithms.

This model can then be used to predict the chemical behavior of this compound. For example, a QSAR model could predict its potential toxicity, while a QSTR model could predict its reaction rate in a particular chemical transformation. These predictions can be valuable for prioritizing experimental studies and for assessing the potential environmental impact of the compound.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The presence of a hydroxyl group and a nitro group in adjacent positions on the aromatic ring of this compound creates the potential for intramolecular hydrogen bonding. This interaction, where the hydrogen atom of the hydroxyl group interacts with an oxygen atom of the nitro group, can have a significant impact on the molecule's structure, stability, and properties.

Computational methods can be used to investigate this intramolecular hydrogen bond in detail. By optimizing the geometry of the molecule, it is possible to determine the bond length and angle of the hydrogen bond. Further analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature and strength of this interaction.

The presence of a strong intramolecular hydrogen bond can be expected to influence the spectroscopic properties of this compound. For example, it would lead to a downfield shift of the hydroxyl proton in the ¹H NMR spectrum and a red shift of the O-H stretching frequency in the IR spectrum.

Role As a Synthetic Precursor and Intermediate in Chemical Synthesis

Precursor to Aminated Dimethoxyphenols

A primary application of 3,5-Dimethoxy-2-nitrophenol is its role as a precursor in the synthesis of aminated dimethoxyphenols. The nitro group can be readily reduced to an amino group, opening up pathways to a range of substituted aminophenols.

The conversion of this compound to 2-Amino-3,5-dimethoxyphenol (B152765) is a key transformation. This is typically achieved through the reduction of the nitro group. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using chemical reductants such as tin(II) chloride (SnCl2) or iron in acidic media (Fe/HCl). researchgate.net This resulting aminophenol is a valuable intermediate for the synthesis of various biologically active compounds and materials.

Intermediate in Complex Molecule Synthesis

The structural features of this compound make it a useful intermediate in the construction of complex molecular architectures, particularly those containing substituted aromatic rings.

While direct use of this compound in the synthesis of streptonigrin (B15502) itself is not prominently documented in the provided search results, its structural motifs are relevant to the synthesis of quinoline (B57606) derivatives, which are core components of streptonigrin and related antitumor agents. nih.govwikipedia.org The synthesis of quinolines often involves the condensation of anilines with β-dicarbonyl compounds or related strategies. acgpubs.org The aminated derivative of this compound, 2-Amino-3,5-dimethoxyphenol, can serve as a substituted aniline (B41778) precursor. The subsequent cyclization reactions can lead to the formation of highly substituted quinoline rings, a key step in building molecules with structures analogous to parts of streptonigrin. The synthesis of complex quinolines often requires carefully planned routes to control regioselectivity, and intermediates like this compound provide the necessary starting functionalities. acs.org

The phenolic hydroxyl group and the potential for converting the nitro group into other functionalities make this compound a candidate for the development of functionalized monomers for polymer synthesis. While specific examples of polymers derived directly from this compound are not abundant in the provided search results, related nitrophenols are used in creating polymer-bound reagents. sigmaaldrich.com Furthermore, the derivatization of similar phenolic compounds is a known strategy for creating monomers. For instance, the acrylate (B77674) derivative of a related compound, 4,5-dimethoxy-2-nitrobenzyl acrylate, has been mentioned in the context of polymer brushes. acs.org This suggests the potential to convert this compound into a monomer that can be incorporated into polymer chains, introducing specific functionalities for applications in materials science.

Derivatization for Analytical Method Development (e.g., LC-MS)

In analytical chemistry, particularly for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed to enhance the detection and separation of analytes. science.govresearchgate.net While direct derivatization of this compound for LC-MS is not explicitly detailed, the principles of derivatizing phenols and nitroaromatic compounds are well-established. nih.gov For instance, the hydroxyl group of phenols can be derivatized to improve their chromatographic behavior and ionization efficiency in mass spectrometry. Similarly, the nitro group can be a target for derivatization. The development of analytical methods for related compounds, such as 2-amino-5-nitrophenol, involves HPLC and demonstrates the importance of creating robust analytical procedures for such molecules. nih.gov The unique structure of this compound would necessitate specific method development, but the existing knowledge on derivatizing similar functional groups provides a clear pathway for creating sensitive and selective analytical methods. chromatographyonline.com

Scope for Novel Compound Design and Synthesis

The reactivity of the functional groups on this compound provides a broad scope for the design and synthesis of novel compounds. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and the formation of heterocyclic rings. The phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions. The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. This versatility makes this compound a valuable starting material for creating libraries of new compounds for screening in drug discovery and materials science. For example, similar methoxyphenols are used in the synthesis of precursors for energetic materials and other complex molecules. google.comgoogle.com

Environmental Fate and Degradation Studies

Biodegradation Pathways of Nitrophenols

Microorganisms have evolved diverse metabolic strategies to utilize nitrophenols as sources of carbon, nitrogen, and energy. The biodegradation of these compounds typically involves initial transformation steps that lead to central metabolic pathways.

The microbial degradation of nitrophenols predominantly occurs through two main aerobic pathways: the hydroquinone (B1673460) pathway and the nitrocatechol pathway. frontiersin.orgfrontiersin.org

The Hydroquinone Pathway is commonly observed in Gram-negative bacteria. researchgate.net In this pathway, p-nitrophenol (PNP) is first oxidized by a monooxygenase to 1,4-benzoquinone, which is then reduced to hydroquinone (HQ). researchgate.netnih.gov The hydroquinone ring is subsequently cleaved by a dioxygenase to form γ-hydroxymuconic semialdehyde, which is further metabolized into intermediates of the tricarboxylic acid (TCA) cycle, such as maleylacetate (B1240894) and β-ketoadipate. researchgate.netnih.govd-nb.info Several bacterial genera, including Pseudomonas, Stenotrophomonas, and Moraxella, are known to utilize this pathway. researchgate.netoup.com

The Nitrocatechol Pathway is frequently found in Gram-positive bacteria, although some Gram-negative strains like Burkholderia sp. SJ98 can also utilize it. researchgate.netacs.orgnih.gov This pathway begins with the conversion of PNP to 4-nitrocatechol (B145892) (NC) by a monooxygenase. frontiersin.orgfrontiersin.orgd-nb.info The 4-nitrocatechol is then denitrated and oxidized to 1,2,4-benzenetriol (B23740) (BT). acs.orgnih.gov Subsequent ring cleavage of 1,2,4-benzenetriol yields maleylacetate, which enters the β-ketoadipate pathway. acs.orgnih.gov Organisms like Arthrobacter and Nocardia are known to degrade nitrophenols via this route. researchgate.net

Table 1: Key Enzymes in Microbial Degradation Pathways of p-Nitrophenol

| Pathway | Step | Enzyme | Reference |

|---|---|---|---|

| Hydroquinone Pathway | p-Nitrophenol → 1,4-Benzoquinone | p-Nitrophenol Monooxygenase | nih.govd-nb.info |

| 1,4-Benzoquinone → Hydroquinone | Benzoquinone Reductase | nih.govd-nb.info | |

| Hydroquinone → γ-Hydroxymuconic semialdehyde | Hydroquinone 1,2-Dioxygenase | nih.govd-nb.info | |

| γ-Hydroxymuconic semialdehyde → Maleylacetate | Dehydrogenase | nih.govd-nb.info | |

| Nitrocatechol Pathway | p-Nitrophenol → 4-Nitrocatechol | p-Nitrophenol 2-Monooxygenase | d-nb.info |

| 4-Nitrocatechol → 1,2,4-Benzenetriol | Nitrocatechol Monooxygenase | acs.orgnih.gov | |

| 1,2,4-Benzenetriol → Maleylacetate | Benzenetriol Dioxygenase | acs.orgnih.gov | |

| Maleylacetate → β-Ketoadipate | Maleylacetate Reductase | acs.orgnih.gov |

The reduction of the nitro group is a critical step in the metabolism of many nitroaromatic compounds. This transformation is catalyzed by enzymes called nitroreductases. ontosight.ai These enzymes typically use NADH or NADPH as electron donors to reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. ontosight.airesearchgate.netnih.gov

Nitroreductases are broadly classified into two types: oxygen-insensitive (Type I) and oxygen-sensitive (Type II). nih.gov Oxygen-insensitive nitroreductases, commonly found in bacteria, catalyze a two-electron reduction of the nitro group, directly forming nitroso or hydroxylamino derivatives, and are not inhibited by the presence of oxygen. nih.govresearchgate.net For example, nitroreductase from Escherichia coli can reduce 4-nitrophenol (B140041) to 4-hydroxylaminophenol and subsequently to 4-aminophenol (B1666318) under both aerobic and anaerobic conditions. researchgate.netresearchgate.net In contrast, oxygen-sensitive nitroreductases perform a single-electron transfer, creating a nitro anion radical that can be re-oxidized back to the parent nitro compound by molecular oxygen in a "futile cycle". nih.gov

The reduction of the nitro group generally decreases the toxicity of the compound and is a key initial step in several degradation pathways, particularly under anaerobic conditions. researchgate.net For instance, Ralstonia eutropha JMP134 degrades 2-chloro-5-nitrophenol (B15424) by first reducing the nitro group to a hydroxylamino group, which is a critical step before the removal of the chlorine atom. nih.gov

White-rot fungi, such as Trametes versicolor, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including nitrophenols. researchgate.netscispace.com This capability is largely due to their non-specific extracellular ligninolytic enzyme system, which includes laccases and peroxidases (e.g., manganese peroxidase and versatile peroxidase). researchgate.netmincyt.gob.ar

Studies have shown that T. versicolor can effectively degrade p-nitrophenol. For example, one strain was able to degrade 98.4% of an initial 0.5 mM concentration of 4-nitrophenol within 96 hours. mincyt.gob.ar The fungus achieves this transformation through the action of its secreted oxidoreductases. mincyt.gob.ar Laccase, in particular, is a key enzyme in this process. researchgate.net The biotransformation can result in various products through reactions like hydroxylation, methylation, and hydrolysis. nih.gov For instance, the degradation of 4-nitrophenol by a versatile peroxidase from T. versicolor was found to produce 2,4-dinitrophenol (B41442) and a dimer as products. mincyt.gob.ar Immobilizing the fungus on a natural support like Luffa cylindrica has been shown to enhance its degradation capacity and allow for reuse in multiple treatment cycles. researchgate.netmincyt.gob.ar

Table 2: Fungal Degradation of p-Nitrophenol

| Fungus | Initial Concentration | Degradation | Time | Key Enzymes | Reference |

|---|---|---|---|---|---|

| Trametes versicolor | 0.5 mM | 92% | 25 days | Laccase | researchgate.net |

| Trametes versicolor BAFC 2234 | 0.5 mM | 98.4% | < 96 hours | Laccase, Mn-Peroxidase, Versatile Peroxidase | mincyt.gob.ar |

| Trametes versicolor (Immobilized) | 1 mM | 97% | 72 hours | Not specified | mincyt.gob.ar |

Photochemical Transformation in Aquatic and Atmospheric Environments

In addition to biodegradation, nitrophenols are subject to transformation by sunlight in both aquatic and atmospheric systems. Photolysis can be a significant removal process, leading to the formation of various transient and stable products.

Nitrophenols absorb sunlight, particularly in the UV-A range (320-400 nm), which can initiate their photochemical degradation. pnas.orgrsc.org In the atmosphere and in aqueous solutions, the photolysis of nitrophenols is an important source of nitrous acid (HONO) and hydroxyl radicals (•OH), both of which are key species in atmospheric chemistry. pnas.orgrsc.orgmdpi.com

The primary photolysis mechanism involves the excitation of the nitrophenol molecule to a triplet state. frontiersin.org This can be followed by a nitro-nitrite rearrangement, leading to the cleavage of the C-NO₂ bond and the formation of a phenoxy radical and nitrogen dioxide (NO₂), or cleavage of the O-NO bond to yield nitric oxide (NO). rsc.orgfrontiersin.org Another significant pathway, especially in the aqueous phase, is the photo-induced denitration that releases HONO. rsc.orgfrontiersin.org

Recent studies have highlighted that the photolysis of nitrophenols adsorbed on atmospheric particulates can be driven by nonradical species like singlet oxygen (¹O₂) under visible light, leading to the formation of HONO and p-benzoquinone. pnas.orgnih.govresearcher.life The generated HONO can further photolyze to produce more •OH radicals, thereby enhancing the oxidative capacity of the atmosphere. pnas.orgmdpi.com The efficiency of these reactions can be influenced by environmental factors such as pH and the presence of other dissolved substances. nih.gov For example, acidic conditions were found to favor the photolytic degradation of p-nitrophenol. nih.gov

The gas-phase atmospheric lifetime of nitrophenols is often determined by their reaction with oxidants, primarily the hydroxyl radical (•OH), and by photolysis. rsc.org The reaction with •OH radicals typically proceeds via electrophilic addition to the aromatic ring. osti.govnih.gov The positions of the substituents on the phenol (B47542) ring influence the rate of this reaction.

Rate coefficients for the reaction of OH radicals with various nitrophenols have been determined experimentally. For example, studies on methyl-2-nitrophenol isomers have shown that photolysis is likely the dominant atmospheric loss process compared to reaction with OH radicals. rsc.org However, the reaction with OH radicals remains a significant transformation pathway. In aqueous solutions, the reaction of OH with 4-nitrophenol leads to the formation of products like 4-nitrocatechol, with the yield being dependent on pH. copernicus.org Theoretical studies confirm that •OH-initiated degradation is the dominant reaction for p-nitrophenol in aqueous solutions compared to reactions with other oxidants like HO₂•. nih.gov

Table 3: Gas-Phase Reaction Rate Coefficients of OH Radicals with Methyl-2-Nitrophenol Isomers at 296 K

| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 3-Methyl-2-nitrophenol | (3.69 ± 0.70) × 10⁻¹² | rsc.orgrsc.org |

| 4-Methyl-2-nitrophenol | (3.59 ± 1.17) × 10⁻¹² | rsc.orgrsc.org |

| 5-Methyl-2-nitrophenol | (6.72 ± 2.14) × 10⁻¹² | rsc.orgrsc.org |

| 6-Methyl-2-nitrophenol | (2.70 ± 0.57) × 10⁻¹² | rsc.orgrsc.org |

Chemical Degradation in Environmental Matrices

The environmental persistence and transformation of 3,5-Dimethoxy-2-nitrophenol are governed by various chemical reactions within different environmental compartments. In surface waters and soils, processes like photochemical oxidation play a significant role in its degradation. besjournal.com However, in deeper soil layers and groundwater, where sunlight is absent, chemical and biological degradation pathways become the primary mechanisms for its transformation. besjournal.comllojibwe.org

Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants. Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), is a powerful oxidizing system used for this purpose. usptechnologies.commedcraveonline.com The reaction generates highly reactive hydroxyl radicals (•OH), which are second only to fluorine in their oxidative power and can non-selectively oxidize a wide range of organic compounds. usptechnologies.comnih.gov

The general mechanism for Fenton's reagent involves the following key reactions:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

This process is most effective under acidic conditions (pH 3-5) to prevent the precipitation of iron as Fe(OH)₃, which would otherwise decompose the H₂O₂ without generating the desired hydroxyl radicals. usptechnologies.com Reaction rates are influenced by temperature, with optimal performance typically observed between 20-40°C. usptechnologies.com

Table 1: Factors Influencing Fenton Oxidation of Phenolic Compounds

| Factor | Optimal Condition/Effect | Rationale |

| pH | 3-5 | Prevents iron precipitation and catalytic decomposition of H₂O₂. usptechnologies.com |

| Temperature | 20-40°C | Balances reaction rate acceleration with H₂O₂ decomposition efficiency. usptechnologies.com |

| Fe²⁺:H₂O₂ Ratio | Typically 1:5 - 1:10 (wt/wt) | Ensures sufficient generation of hydroxyl radicals for efficient oxidation. usptechnologies.com |

| Initial Pollutant Concentration | More effective for COD > 500 mg/L | Higher concentrations reduce the loss in selectivity of the hydroxyl radical. usptechnologies.com |

This table provides a generalized overview based on the behavior of phenolic compounds in Fenton systems.

The fate of nitrophenols in soil and groundwater is complex, with biodegradation often being the most significant removal process. cdc.gov However, the rate of degradation can be slow, especially in deeper soil and groundwater where conditions may be anoxic or anaerobic. llojibwe.orggovinfo.gov The mobility of these compounds is a concern, as they can leach through the soil and contaminate groundwater. cuni.czresearchgate.net

Data specifically detailing the degradation of this compound in soil and groundwater is scarce. However, studies on related nitrophenols indicate that their persistence is influenced by factors such as soil type, organic matter content, microbial activity, and the concentration of the pollutant. besjournal.com High concentrations of nitrophenols can be inhibitory to microbial populations, slowing down biodegradation. besjournal.com For example, the degradation of 4-nitrophenol in soil slurries was found to be significantly enhanced by the addition of acclimated activated sludge, demonstrating the importance of a competent microbial community. besjournal.com

Chemical degradation in the subsurface can also occur, though often at a slower rate than biodegradation. For instance, nitrophenols are generally resistant to reductive dissolution by manganese oxides, a common soil mineral, especially at neutral to alkaline pH. cdc.gov

Occurrence and Distribution in Environmental Samples (Research Methodologies)

Nitrophenolic compounds are released into the environment from industrial manufacturing, agricultural use of certain pesticides, and as byproducts of atmospheric photochemical reactions. cdc.govmdpi.com Consequently, they have been detected in various environmental matrices, including air, rainwater, surface water, and groundwater. cdc.govmdpi.com

The detection and quantification of this compound and other nitrophenols in environmental samples require sophisticated analytical methodologies. The general workflow involves sample collection, extraction, cleanup, and instrumental analysis.

Sample Collection:

Soil: Surface soil samples (e.g., top 5 cm) are often collected from multiple points within a defined area and pooled to create a representative composite sample. env.go.jp Sub-surface and soil profile samples can be obtained using augers. env.go.jp

Water: Grab samples are typically collected from surface water bodies or groundwater wells. The sampling strategy depends on the specific objectives of the monitoring program.

Air: Passive or active air samplers are used to collect atmospheric particles and vapors, which are then extracted for analysis.